molecular formula C14H18N4O2 B5706713 ethyl 3-(dimethylaminodiazenyl)-5-methyl-1H-indole-2-carboxylate

ethyl 3-(dimethylaminodiazenyl)-5-methyl-1H-indole-2-carboxylate

Cat. No.: B5706713
M. Wt: 274.32 g/mol
InChI Key: ZFKNWLRDUPFZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(dimethylaminodiazenyl)-5-methyl-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(dimethylaminodiazenyl)-5-methyl-1H-indole-2-carboxylate typically involves the diazotization of an aromatic amine followed by coupling with an indole derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond. Common reagents used in this synthesis include sodium nitrite (NaNO2) and hydrochloric acid (HCl) for the diazotization step, and an indole derivative for the coupling step.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(dimethylaminodiazenyl)-5-methyl-1H-indole-2-carboxylate undergoes various chemical reactions including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 3-(dimethylaminodiazenyl)-5-methyl-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize compounds.

    Biology: Employed in staining techniques to highlight specific structures in biological samples.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of colored materials such as textiles, inks, and plastics.

Mechanism of Action

The mechanism of action of ethyl 3-(dimethylaminodiazenyl)-5-methyl-1H-indole-2-carboxylate involves its interaction with molecular targets through the azo group. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making it useful in antimicrobial and anticancer applications.

Comparison with Similar Compounds

Ethyl 3-(dimethylaminodiazenyl)-5-methyl-1H-indole-2-carboxylate can be compared with other azo dyes such as:

    Methyl orange: Another azo dye used as a pH indicator.

    Congo red: Used in histology for staining amyloid proteins.

    Sudan III: Employed in lipid staining.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

ethyl 3-(dimethylaminodiazenyl)-5-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-5-20-14(19)13-12(16-17-18(3)4)10-8-9(2)6-7-11(10)15-13/h6-8,15H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKNWLRDUPFZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)N=NN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.